![molecular formula C19H14BrN3O B1623337 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile CAS No. 642039-97-2](/img/structure/B1623337.png)
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile
Overview
Description
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. It is a potent inhibitor of the protein kinase C (PKC) enzyme and has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile involves the inhibition of the this compound enzyme. This compound is a family of serine/threonine kinases that play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of this compound by this compound leads to the suppression of tumor growth and progression in cancer cells. Additionally, this compound has been shown to modulate various signaling pathways in the brain, leading to its potential therapeutic applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of the this compound enzyme, suppression of tumor growth and progression, and modulation of various signaling pathways in the brain. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile in lab experiments include its potent inhibitory activity against the this compound enzyme, which makes it a promising candidate for the development of anti-cancer and neurodegenerative disease therapies. However, the limitations of this compound include its poor solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
The future directions for 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile include the development of more efficient synthesis methods to improve its solubility and bioavailability in vivo. Additionally, further studies are needed to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of the this compound enzyme.
Scientific Research Applications
2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the this compound enzyme, which plays a crucial role in tumor growth and progression. Additionally, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating the activity of various signaling pathways in the brain.
properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c1-24-18-8-3-2-7-14(18)17-10-15(16(11-21)19(22)23-17)12-5-4-6-13(20)9-12/h2-10H,1H3,(H2,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQAGMOMMSXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(C(=C2)C3=CC(=CC=C3)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405055 | |
Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
642039-97-2 | |
Record name | 2-Amino-4-(3-bromophenyl)-6-(2-methoxyphenyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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